6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid

Description

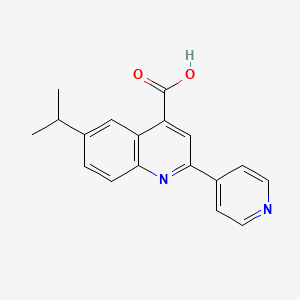

6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid (CAS: 5486-67-9) is a quinoline-based heterocyclic compound with a molecular formula of C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol . Its structure features a quinoline core substituted at the 2-position with a pyridin-4-yl group and at the 6-position with an isopropyl (propan-2-yl) group, while the 4-position is functionalized with a carboxylic acid moiety.

Properties

IUPAC Name |

6-propan-2-yl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11(2)13-3-4-16-14(9-13)15(18(21)22)10-17(20-16)12-5-7-19-8-6-12/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYLOYRRVSDAEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701185131 | |

| Record name | 6-(1-Methylethyl)-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897561-20-5 | |

| Record name | 6-(1-Methylethyl)-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897561-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Methylethyl)-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Substitution Reactions:

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where the quinoline derivative reacts with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the quinoline core or the carboxylic acid group, potentially converting them into amines or alcohols.

Substitution: The aromatic nature of the quinoline and pyridine rings allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols, are commonly employed.

Major Products

Oxidation: Ketones, aldehydes, or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The pyridine ring may interact with protein kinases, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline-4-carboxylic Acid Derivatives

Structural Modifications and Key Differences

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties and Stability

- Solubility: The target compound is sparingly soluble in polar solvents like methanol but may dissolve in DMSO for biological assays .

- Stability : Storage at 2–8°C under dry conditions is recommended to prevent degradation .

- Safety : Classified as Acute Toxicity (H301) ; requires precautions such as gloves and eye protection during handling .

Biological Activity

6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid is an organic compound belonging to the quinoline family, characterized by a unique structure that includes a propan-2-yl group, a pyridin-4-yl group, and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment, anti-inflammatory responses, and antimicrobial effects.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2O2 |

| Molecular Weight | 292.34 g/mol |

| CAS Number | 897561-20-5 |

| LogP | 4.5438 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 46.134 Ų |

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The compound's quinoline core can intercalate with DNA, inhibiting cancer cell replication. Additionally, the pyridine ring is believed to modulate signaling pathways by interacting with protein kinases involved in inflammation and cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it suppresses the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression through modulation of cyclin-dependent kinases (CDKs) .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects are crucial for developing treatments for inflammatory diseases.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) suggests potential applications in treating resistant infections .

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effect on A549 cells, revealing a dose-dependent inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity at low concentrations .

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent.

- Antimicrobial Activity : Another investigation assessed the compound's activity against biofilm formation by MRSA, demonstrating substantial inhibition compared to untreated controls, which underscores its relevance in combating biofilm-associated infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Quinoline-4-carboxylic acid | Lacks propan-2-yl and pyridin-4-yl groups | Reduced anticancer activity |

| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | Lacks propan-2-yl group | Different interaction profile |

| 6-(Propan-2-yl)quinoline-4-carboxylic acid | Lacks pyridin-4-yl group | Altered chemical reactivity |

The presence of both the propan-2-yl and pyridin-4-yl groups in this compound enhances its biological activities compared to its analogs.

Q & A

Q. What are the primary synthetic routes for 6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via the Doebner reaction , which involves condensation of aniline derivatives with pyruvic acid and aldehydes under acidic conditions. Key steps include:

- Substrate selection : Use of 4-pyridinecarboxaldehyde and isopropyl-substituted aniline precursors to introduce the pyridyl and isopropyl groups .

- Catalysis : Trifluoroacetic acid (TFA) in ethanol enhances cyclization efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to conventional heating .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray diffraction (XRD) : Resolves crystal structure, confirming quinoline ring planarity and dihedral angles between pyridyl and quinoline moieties (~15°) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 8.6–9.1 ppm confirm aromatic protons; δ 1.3–1.5 ppm (doublet) indicates isopropyl CH₃ groups .

- ¹³C NMR : Carboxylic acid carbonyl appears at ~170 ppm .

- FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3450 cm⁻¹ (O-H) .

Q. What in vitro assays are used to evaluate antibacterial activity, and how are results interpreted?

- MIC (Minimum Inhibitory Concentration) assays : Test against E. coli and S. aureus using broth dilution. Activity correlates with electron-withdrawing substituents (e.g., MIC = 8 µg/mL for nitro derivatives vs. 32 µg/mL for methoxy analogs) .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects by monitoring colony counts over 24 hours .

Advanced Research Questions

Q. How does the isopropyl group at position 6 influence electronic properties and target binding?

- Steric effects : The bulky isopropyl group reduces planarity, decreasing intercalation with DNA but enhancing hydrophobic interactions in enzyme pockets .

- Electronic effects : Electron-donating isopropyl groups increase HOMO energy (-5.2 eV vs. -5.8 eV for unsubstituted analogs), improving charge-transfer interactions with metal ions .

- Binding affinity : Molecular docking shows a 1.8 kcal/mol stronger binding to E. coli DNA gyrase compared to methyl-substituted derivatives .

Q. How can contradictions in biological activity data across studies be resolved?

- Assay standardization : Control variables like pH (7.4 vs. 6.5 alters protonation states) and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .

- Structure validation : Confirm purity (>95% via HPLC) and tautomeric forms (e.g., keto-enol equilibria affect metal chelation) .

- Comparative SAR tables :

| Substituent (Position) | LogP | MIC (µg/mL) | Target Binding ΔG (kcal/mol) |

|---|---|---|---|

| -NO₂ (6) | 2.1 | 8.0 | -9.2 |

| -OCH₃ (6) | 1.8 | 32.0 | -7.5 |

| -iPr (6) | 2.5 | 16.0 | -8.4 |

Q. What computational strategies predict interactions with biological targets?

- Molecular dynamics (MD) simulations : Simulate ligand-enzyme binding over 100 ns to assess stability (RMSD < 2.0 Å indicates stable complexes) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic attack sites .

- Pharmacophore modeling : Align with kinase ATP-binding pockets (e.g., hydrogen bonds with Glu87 and hydrophobic contacts with Leu134 in EGFR) .

Methodological Challenges and Solutions

Q. How are metal complexes of this compound synthesized, and what techniques characterize their coordination?

- Synthesis : React with Cu(II) or Cd(II) acetates in methanol (1:2 molar ratio) at 60°C for 6 hours. Precipitation yields complexes with [M(L)₂] stoichiometry .

- Characterization :

- ESI-MS : Peaks at m/z 589.2 ([Cu(C₂₀H₁₇N₂O₂)₂]⁺) confirm complex formation .

- EPR : Axial symmetry (gǁ = 2.25, g⊥ = 2.05) indicates square-planar geometry for Cu(II) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.